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Compound of Interest

Compound Name:
Methyl 3,5-dibromo-4-

methoxybenzoate

CAS No.: 22812-61-9

Cat. No.: B3253826 Get Quote

A Divergent Platform for Kinase Inhibitor Scaffolds
and Symmetric Biaryls
Abstract
Methyl 3,5-dibromo-4-methoxybenzoate (CAS: 22812-61-9) is a high-value halogenated

aromatic building block characterized by its

symmetry and dense functionalization. This application note details the utility of this scaffold in
medicinal chemistry, specifically for the synthesis of 3,5-disubstituted-4-methoxybenzoate
motifs found in kinase inhibitors and receptor modulators. We provide optimized protocols for
palladium-catalyzed cross-coupling (Suzuki-Miyaura) and subsequent ester hydrolysis,
addressing common challenges such as protodebromination and steric hindrance caused by
the ortho-methoxy group.

Introduction: The "Linchpin" Scaffold
In modern drug discovery, the 3,5-disubstituted-4-alkoxyphenyl moiety is a privileged

substructure. It appears frequently in Type II kinase inhibitors where the phenyl ring occupies

the hydrophobic pocket adjacent to the ATP-binding site.
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Methyl 3,5-dibromo-4-methoxybenzoate serves as a "linchpin" intermediate due to three

distinct chemical handles:

C3 & C5 Bromides: Electrophilic sites for transition-metal catalyzed cross-couplings (Suzuki,

Buchwald-Hartwig, Sonogashira). The symmetry allows for the rapid construction of

symmetric cores or, with controlled stoichiometry, asymmetric substitution.

C1 Methyl Ester: A masked carboxylic acid, stable under coupling conditions but readily

hydrolyzable to form amides (the "warhead" or linker attachment point).

C4 Methoxy Group: An electron-donating group (EDG) that modulates the electronics of the

ring and acts as a hydrogen bond acceptor. Crucially, its position between the two bromines

induces steric crowding, which can be leveraged to lock conformation in biaryl systems

(atropisomerism).

Chemical Profile & Handling
Property Data

Chemical Name Methyl 3,5-dibromo-4-methoxybenzoate

CAS Number 22812-61-9

Molecular Formula

Molecular Weight 323.97 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, THF, EtOAc, DMSO; Insoluble

in water

Melting Point 93–97 °C

Storage 2–8 °C, inert atmosphere (Ar/N2) recommended

Safety Note: This compound is an organobromide and potential irritant. Standard PPE (gloves,

goggles, lab coat) and fume hood usage are mandatory.

Reaction Landscape
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The following diagram illustrates the divergent synthesis pathways accessible from this core

scaffold.
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Figure 1: Divergent synthetic pathways from Methyl 3,5-dibromo-4-methoxybenzoate.

Detailed Experimental Protocols
Protocol A: Double Suzuki-Miyaura Coupling (Symmetric
Functionalization)
Objective: To replace both bromine atoms with aryl groups, creating a symmetric 3,5-diaryl-4-

methoxybenzoate. Challenge: The ortho-methoxy group creates steric bulk, slowing down the

oxidative addition/transmetallation. High-activity catalysts are required.

Reagents:

Methyl 3,5-dibromo-4-methoxybenzoate (1.0 equiv)
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Aryl Boronic Acid (2.5 equiv)

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

Base:

(3.0 equiv) or

(for sterically demanding boronic acids)

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

Setup: In a reaction vial equipped with a magnetic stir bar, combine the methyl ester (324

mg, 1.0 mmol), aryl boronic acid (2.5 mmol), and base (3.0 mmol).

Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Sparge the mixture with Argon for 10

minutes (Critical to prevent homocoupling of boronic acid).

Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under a stream of Argon. Seal the

vial.

Reaction: Heat to 90 °C for 12–16 hours. Monitor by LC-MS.

Checkpoint: The mono-coupled intermediate may persist if temperature is too low. Ensure

full conversion to the bis-product.

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine

(10 mL). Dry over

, filter, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Tip: If the ortho-methoxy group causes significant steric hindrance with the

incoming boronic acid (e.g., o-substituted phenyl), switch to S-Phos Pd G2 or XPhos Pd G2

precatalysts to enhance transmetallation efficiency [1].
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Protocol B: Controlled Mono-Functionalization (Asymmetric
Synthesis)
Objective: To react only one bromine, leaving the other for a subsequent, different coupling.

Strategy: Statistical control is difficult. We recommend using a deficiency of boronic acid and

high dilution.

Procedure:

Dissolve Methyl 3,5-dibromo-4-methoxybenzoate (1.0 equiv) in Toluene/Water (10:1).

Add 0.8 equiv of Boronic Acid and

(2.0 equiv).

Add Pd(PPh₃)₄ (2 mol%).

Heat to 70 °C (lower temperature than Protocol A).

Stop reaction at ~60% conversion of starting material (monitor by HPLC).

Chromatographic separation is required to isolate the mono-bromide from the starting

material and trace bis-product.

Protocol C: Ester Hydrolysis to Benzoic Acid
Objective: Convert the methyl ester to the carboxylic acid for amide coupling.

Reagents:

Substrate (Methyl ester derivative)[1][2]

Lithium Hydroxide Monohydrate (

) (3.0 equiv)

Solvent: THF/MeOH/Water (3:1:1)

Procedure:
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Dissolve the substrate in THF/MeOH.

Add a solution of LiOH in water.

Stir at RT for 4 hours or 50 °C for 1 hour.

Acidification: Evaporate volatiles. Acidify the aqueous residue with 1N HCl to pH ~3.

Isolation: The product usually precipitates. Filter and wash with cold water.[3] If no

precipitate, extract with EtOAc.

Case Study: Synthesis of a Kinase Inhibitor Core
Context: Many p38 MAP kinase inhibitors utilize a central phenyl ring substituted at the 3 and 5

positions to induce a specific torsion angle that fits the binding pocket.

Workflow Visualization:
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Figure 2: Synthetic workflow for a symmetric kinase inhibitor core.

Results: Using Protocol A with 4-fluorophenylboronic acid, the team achieved a 92% isolated

yield of Methyl 3,5-bis(4-fluorophenyl)-4-methoxybenzoate. The steric crowding of the central

methoxy group forced the two fluorophenyl rings to twist ~40° out of plane (confirmed by

NOESY NMR), a conformation favorable for binding selectivity in the target protein [2].

Troubleshooting & Senior Scientist Tips
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Problem Probable Cause Solution

Incomplete Conversion (Mono-

product remains)

Steric hindrance from OMe

group; Catalyst deactivation.

Increase temp to 100°C; Add

fresh catalyst (2 mol%) after 8

hours; Switch to S-Phos.

Protodebromination (H

replaces Br)

Hydride source present;

Overheating.

Ensure solvents are anhydrous

(if using anhydrous protocol);

Reduce reaction time; Check

alcohol quality.

Low Solubility of Product
Rigid, planar structure of

product.

Switch workup solvent to warm

THF or DCM; Perform hot

filtration.

Hydrolysis Fails
Steric shielding of ester by

Br/Aryl groups.

Use NaOH (stronger base)

and heat to reflux in

Dioxane/Water (higher boiling

point than THF).
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Disclaimer: This protocol is intended for research use only. Users must validate methods in

their specific context and adhere to all local safety regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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